3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane
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Overview
Description
3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[430]nonane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may involve the use of sulfonylation reactions, where a sulfonyl group is introduced to the molecule . Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical tool.
Medicine: The compound’s potential therapeutic properties are explored, including its ability to modulate biological pathways and target specific proteins.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-8,8-dimethyl-2-phenyl-4H,8H-pyrano[2,3-h]chromen-4-one
- 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone
Uniqueness
Compared to similar compounds, 3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[430]nonane stands out due to its unique bicyclic structure and the presence of both methoxy and sulfonyloxy groups
Properties
CAS No. |
6847-76-3 |
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Molecular Formula |
C16H22O7S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H22O7S/c1-10-5-7-11(8-6-10)24(17,18)23-14-13-12(9-20-15(14)19-4)21-16(2,3)22-13/h5-8,12-15H,9H2,1-4H3 |
InChI Key |
KTMSTUJYKUUYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(COC2OC)OC(O3)(C)C |
Origin of Product |
United States |
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